molecular formula C21H27FO4 B13404138 Desmethyl Desoximetasone 16

Desmethyl Desoximetasone 16

Cat. No.: B13404138
M. Wt: 362.4 g/mol
InChI Key: PDQOGUIOXWKYMX-YNZBODFESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Desmethyl Desoximetasone 16 is a derivative of desoximetasone, a synthetic corticosteroid used primarily for its anti-inflammatory and antipruritic properties. Desoximetasone is commonly used in topical formulations to treat various skin conditions such as eczema, psoriasis, and dermatitis .

Properties

Molecular Formula

C21H27FO4

Molecular Weight

362.4 g/mol

IUPAC Name

(8S,9R,10S,11S,13S,14S,17S)-9-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C21H27FO4/c1-19-10-18(26)21(22)15(14(19)5-6-16(19)17(25)11-23)4-3-12-9-13(24)7-8-20(12,21)2/h7-9,14-16,18,23,26H,3-6,10-11H2,1-2H3/t14-,15-,16+,18-,19-,20-,21-/m0/s1

InChI Key

PDQOGUIOXWKYMX-YNZBODFESA-N

Isomeric SMILES

C[C@]12C[C@@H]([C@]3([C@H]([C@@H]1CC[C@@H]2C(=O)CO)CCC4=CC(=O)C=C[C@@]43C)F)O

Canonical SMILES

CC12CC(C3(C(C1CCC2C(=O)CO)CCC4=CC(=O)C=CC43C)F)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Desmethyl Desoximetasone 16 involves several steps, starting from the parent compound desoximetasone. The process typically includes selective demethylation reactions under controlled conditions. Specific reagents and catalysts are used to achieve the desired demethylation without affecting other functional groups in the molecule .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Desmethyl Desoximetasone 16 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce alcohols .

Scientific Research Applications

Desmethyl Desoximetasone 16 has various applications in scientific research:

Mechanism of Action

Desmethyl Desoximetasone 16 exerts its effects by binding to glucocorticoid receptors in the cytoplasm. This complex then translocates to the nucleus, where it interacts with specific DNA sequences to regulate gene expression.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Desmethyl Desoximetasone 16 is unique due to its specific structural modifications, which may confer distinct pharmacokinetic and pharmacodynamic properties. These modifications can influence its potency, duration of action, and side effect profile compared to other corticosteroids .

Q & A

Q. What validated methods ensure the purity of this compound meets pharmacopeial standards?

  • Methodological Answer : Follow USP monographs for assay validation, which require HPLC analysis with USP-grade reference standards. Calculate purity using the formula: Purity (%)=(rUrS)×(CSCU)×100\text{Purity (\%)} = \left( \frac{r_U}{r_S} \right) \times \left( \frac{C_S}{C_U} \right) \times 100

    where rUr_U and rSr_S are sample and standard peak responses, and CSC_S/CUC_U are concentrations. Acceptance criteria: 97.0–103.0% purity on a dried basis .

Q. Which analytical techniques are recommended for quantifying this compound in biological matrices like plasma?

  • Methodological Answer : Use liquid chromatography–tandem mass spectrometry (LC-MS/MS) with collision-induced dissociation (CID) or ultraviolet photodissociation (UVPD). For example, CID generates fragments at m/z 297, 280, and 189, while UVPD at 266 nm produces unique fragments (m/z 366, 322). Validate with protein precipitation and reference standard calibration curves .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in fragmentation patterns observed during LC-MS/MS analysis?

  • Methodological Answer : Combine CID and UVPD techniques to cross-validate fragmentation pathways. For instance, UVPD may fail to fragment certain analogs (e.g., bosentan) but works for this compound. Systematically optimize collision energies and irradiation parameters, and compare results against reference spectra from controlled studies .

Q. What experimental frameworks are optimal for comparative efficacy studies of this compound against other corticosteroids?

  • Methodological Answer : Implement double-blind clinical trials with stratified randomization, as seen in historical studies comparing Desoximetasone to betamethasone valerate. For real-world data, design prospective, observational, multi-center studies with post-marketing surveillance protocols. Use endpoints like Psoriasis Area Severity Index (PASI) and adverse event reporting .

Q. How can in silico models (e.g., IVRT/IVPT) be validated against experimental data for formulation optimization?

  • Methodological Answer : Develop virtual in vitro release testing (IVRT) models using computational tools like finite element analysis. Validate by comparing predicted permeation rates (e.g., μg/cm²/h) to experimental data from Franz diffusion cells. Ensure <15% deviation between model predictions and empirical results for ointment/cream formulations .

Q. What strategies mitigate methodological variability in synthesizing and characterizing novel this compound derivatives?

  • Methodological Answer : Adopt Quality by Design (QbD) principles:
    • Define critical quality attributes (CQAs) like crystallinity and solubility.
    • Use design-of-experiments (DoE) to optimize reaction conditions (e.g., temperature, catalyst ratio).
    • Characterize intermediates via hyphenated techniques (e.g., LC-UV-MS) and include raw data in appendices for reproducibility .

Data Analysis & Reproducibility

Q. How should researchers handle large datasets from stability or pharmacokinetic studies?

  • Methodological Answer : Segregate raw data (e.g., chromatograms, spectral scans) into appendices. In the main text, present processed data (e.g., mean ± SD, pharmacokinetic curves) with explicit descriptions of normalization/statistical methods (ANOVA, Tukey’s test). Use tools like MATLAB or Python for batch processing .

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